![molecular formula C16H16N4O2 B2388269 N-(1-Cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide CAS No. 2418680-26-7](/img/structure/B2388269.png)
N-(1-Cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide
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Overview
Description
N-(1-Cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide, also known as CPPC, is a chemical compound that has been extensively studied in scientific research. CPPC belongs to the class of pyrazole carboxamide derivatives and has been found to have potential therapeutic applications in various fields of medicine.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide involves the inhibition of the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. N-(1-Cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(1-Cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of inflammatory cytokines and prostaglandins, leading to a reduction in inflammation and pain. N-(1-Cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide has also been found to induce cell cycle arrest and inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
N-(1-Cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide has several advantages for lab experiments. It is stable, easy to synthesize, and has a high purity. However, N-(1-Cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide has some limitations, including its poor solubility in water and low bioavailability.
Future Directions
N-(1-Cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide has several potential future directions for scientific research. It can be further studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and pain. N-(1-Cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide can also be modified to improve its solubility and bioavailability, which can enhance its therapeutic efficacy. Additionally, N-(1-Cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide can be studied for its potential use as a chemical probe to study the role of COX-2 in various biological processes.
Synthesis Methods
N-(1-Cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide can be synthesized using a simple and efficient method that involves the reaction of 2-methoxyphenylhydrazine with 1-cyanocyclopropane carboxylic acid followed by a cyclization reaction with methyl acetoacetate. The final product is obtained after purification through column chromatography.
Scientific Research Applications
N-(1-Cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide has been studied extensively in scientific research for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. N-(1-Cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
N-(1-cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11-12(15(21)19-16(10-17)7-8-16)9-18-20(11)13-5-3-4-6-14(13)22-2/h3-6,9H,7-8H2,1-2H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFRDCBGLWQZEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2OC)C(=O)NC3(CC3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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